Tetrakis(4-sulfonatophenyl)porphine

描述

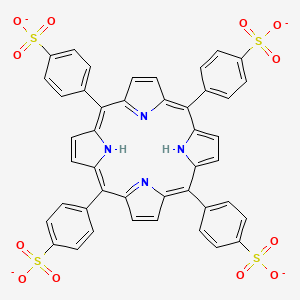

Tetrakis(4-sulfonatophenyl)porphine (TPPS4), also known as meso-tetrakis(4-sulfonatophenyl)porphyrin, is a water-soluble anionic porphyrin derivative with the molecular formula C₄₄H₃₀N₄O₁₂S₄. Its structure consists of a porphine core substituted with four sulfonatophenyl groups at the meso positions, conferring high solubility in aqueous media and strong electrostatic interactions. TPPS4 is synthesized via sulfonation of tetraphenylporphine (TPP) under controlled conditions, as described in the Adler method . Key applications include photodynamic therapy (PDT), catalysis, ion chelation, and nanomaterials due to its unique optical, aggregation, and metal-binding properties .

属性

分子式 |

C44H26N4O12S4-4 |

|---|---|

分子量 |

931.0 g/mol |

IUPAC 名称 |

4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |

InChI |

InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)/p-4 |

InChI 键 |

PBHVCRIXMXQXPD-UHFFFAOYSA-J |

规范 SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-] |

产品来源 |

United States |

准备方法

合成路线和反应条件

四(4-磺酸苯基)卟啉可以通过在酸性条件下吡咯与4-磺酸苯甲醛缩合来合成。 该反应通常包括在丙酸等溶剂中加热反应物,然后通过重结晶或色谱法进行纯化 .

工业生产方法

虽然工业生产方法的具体细节没有广泛记录,但合成通常遵循与实验室方法类似的原理,但规模更大。 这包括优化反应条件以最大限度地提高产率和纯度,并采用工业规模的纯化技术 .

化学反应分析

反应类型

四(4-磺酸苯基)卟啉会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的氧化态,这在催化中很有用。

还原: 还原反应可以改变其电子性质。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 经常使用硼氢化钠等还原剂。

主要产物

氧化: 卟啉的各种氧化形式。

还原: 还原的卟啉物种。

取代: 金属卟啉,在催化和材料科学中具有多种应用.

科学研究应用

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes photosensitizers like TPPS to produce reactive oxygen species upon light activation, leading to cell damage and death, particularly in cancerous tissues.

- Mechanism : TPPS acts as a photosensitizer that, when irradiated with light, generates singlet oxygen and other reactive species that can induce apoptosis in cancer cells.

- Targeting Cancer : Recent studies have shown that TPPS can effectively target various cancers, including melanoma and colorectal cancer. Molecular docking simulations indicated that TPPS binds to several therapeutic targets such as thymidylate synthase and DNA lyase, which are crucial for cancer cell survival .

Case Study: Colorectal Cancer

A study investigated the efficacy of zinc-tetrakis(4-sulfonatophenyl)porphyrin in PDT for colorectal cancer cells (HT29). Results demonstrated significant cytotoxic effects, increased reactive oxygen species production, and DNA damage upon light exposure .

Catalysis

Overview : TPPS derivatives have been employed as catalysts in various organic reactions due to their ability to facilitate electron transfer processes.

- Oxidation Reactions : TPPS has been used as a catalyst for oxidation reactions in organic synthesis. Its metal complexes, such as iron(III) and copper(II), demonstrate enhanced catalytic activity .

- Environmental Applications : The compound has also been explored for its potential in environmental remediation processes, such as the degradation of pollutants .

Table 1: Catalytic Applications of TPPS

| Catalyst Type | Reaction Type | Reference |

|---|---|---|

| Iron(III) TPPS | Oxidation of organic substrates | |

| Copper(II) TPPS | Environmental pollutant degradation |

Biochemical Research

Overview : In biochemical studies, TPPS serves as a model compound for investigating porphyrin interactions with biological macromolecules.

- Protein Interactions : Research has shown that bovine serum albumin influences the aggregation behavior of TPPS, leading to the formation of J-aggregates. These aggregates exhibit unique optical properties that are valuable for studying protein interactions .

- Fluorescence Studies : The photophysical properties of TPPS make it a suitable candidate for fluorescence studies in biological systems. Its ability to form aggregates under specific conditions provides insights into molecular interactions at the nanoscale .

Quantum Chemical Characterization

Recent advancements in quantum chemical modeling have provided deeper insights into the electronic structure of TPPS. Spectroscopic studies have revealed how its structural characteristics influence its photophysical behavior, which is critical for optimizing its applications in PDT and catalysis .

作用机制

四(4-磺酸苯基)卟啉在光动力疗法中的作用机制涉及光的吸收,导致激发态。这种激发态可以将能量转移到分子氧,产生活性氧,活性氧可以破坏细胞成分,导致细胞死亡。 该化合物的磺酸基团增强了其溶解度和细胞摄取,使其在生物环境中有效 .

相似化合物的比较

Comparison with Similar Compounds

Tetrakis(4-carboxyphenyl)porphyrin (TCPP)

- Structural Differences : TCPP substitutes phenyl groups with carboxylate (-COO⁻) instead of sulfonate (-SO₃⁻) groups. Its molecular formula is C₄₈H₃₀N₄O₈, with a molecular weight of 790.79 g/mol .

- Solubility : TCPP exhibits moderate water solubility due to carboxylate groups, but lower than TPPS4’s sulfonate derivatives, which enhance hydrophilicity .

- Aggregation Behavior : TCPP forms J-aggregates in submicellar sodium dodecylsulfate (SDS) solutions, while TPPS4 aggregates under acidic conditions (pH < 3) or high ionic strength, forming fractal mesostructures .

- Metal Chelation : Both compounds bind metal ions (e.g., Al³⁺, Cu²⁺), but TPPS4 shows higher affinity for toxic metals like Pb²⁺ and Hg²⁺ due to stronger sulfonate-metal interactions .

Tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP)

- Charge and Solubility : TMPyP is cationic, with N-methylpyridinium groups, while TPPS4 is anionic. Both are water-soluble but interact oppositely with charged species .

- Biological Activity : TMPyP acts as a photosensitizer in PDT and inhibits acetylcholinesterase. TPPS4 derivatives like FeTPPS enhance Na⁺, K⁺-ATPase activity, suggesting distinct biological targeting .

- Self-Assembly : TMPyP forms aggregates with TPPS4 via electrostatic interactions, enabling chiral J-aggregate formation for optical materials .

Tetrakis(4-chlorophenyl)porphyrin (TPPCl4)

- Substituent Effects : Chlorophenyl groups in TPPCl4 (C₄₄H₂₆Cl₄N₄, MW 752.52 g/mol) are electron-withdrawing, reducing electronic conjugation compared to TPPS4’s electron-withdrawing sulfonates .

- Applications : TPPCl4 is used in hydrophobic environments (e.g., organic solvents), whereas TPPS4 excels in aqueous systems like biomimetic catalysis and environmental remediation .

Metalloporphyrins (FeTPPS, MnTBAP)

- Catalytic Activity : FeTPPS (TPPS4-Fe³⁺) degrades dyes (e.g., Alizarin Red S) via peroxidase-like activity, outperforming MnTBAP (a TCPP-Mn³⁺ complex) in oxidative catalysis .

- Enzyme Modulation : FeTPPS increases Na⁺, K⁺-ATPase activity by 40% in erythrocytes, while MnTBAP acts as a superoxide dismutase (SOD) mimic, highlighting divergent biochemical roles .

Key Research Findings

Aggregation Dynamics

- TPPS4 forms J-aggregates (absorption peak ~490 nm) under acidic conditions, with fractal dimensions (d_f) ranging from 1.7 to 2.13 depending on pH and ionic strength. In contrast, TCPP aggregates in SDS solutions without requiring low pH .

- Chiral J-aggregates of TPPS4 are induced by tartaric acid or cationic porphyrins, enabling applications in circular dichroism (CD)-based sensors .

Metal Binding Kinetics

- TPPS4 chelates Pb²⁺ with a rate constant (k) of 1.2 × 10³ M⁻¹s⁻¹, significantly faster than TCPP (k = 4.5 × 10² M⁻¹s⁻¹) under identical conditions .

Photophysical Properties

- TPPS4 exhibits a Soret band at 434 nm in aqueous solution, red-shifting to 463 nm upon J-aggregation. TCPP’s Soret band appears at 418 nm, with less pronounced shifts during aggregation .

生物活性

Tetrakis(4-sulfonatophenyl)porphine (TPPS) is a synthetic porphyrin derivative that has garnered attention for its biological activity, particularly in the field of photodynamic therapy (PDT) and its potential applications in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: CHClNOS

- Molecular Weight: 1007.911 g/mol

- CAS Number: 139050-15-0

TPPS is known for its ability to generate reactive oxygen species (ROS) upon light activation, making it a potent photosensitizer in PDT applications.

TPPS exerts its biological effects primarily through the generation of ROS when exposed to light, which leads to cellular damage and apoptosis in targeted cells. Key findings from recent studies include:

- Apoptosis Induction:

- Target Interactions:

- Reactive Oxygen Species Production:

Table 1: Summary of Biological Activities of TPPS

Case Study: Photodynamic Therapy in Colorectal Cancer

A study investigated the efficacy of TPPS alongside other photosensitizers in treating colorectal cancer. Results indicated that TPPS achieved significant photocytotoxic effects at lower concentrations compared to traditional agents like methylene blue. The study emphasized the importance of ROS production and cellular uptake in enhancing therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。